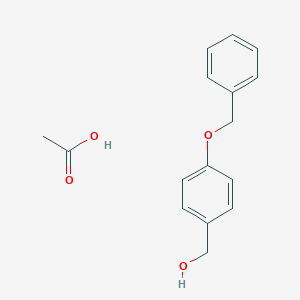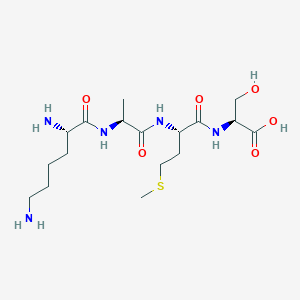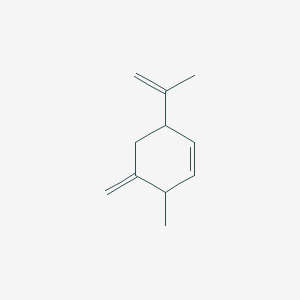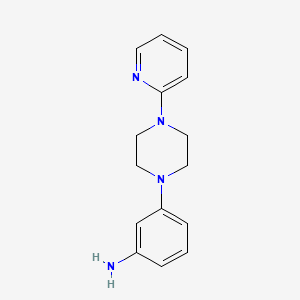
Acetic acid;(4-phenylmethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(4-phenylmethoxyphenyl)methanol is a compound that combines the properties of acetic acid and (4-phenylmethoxyphenyl)methanol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (4-phenylmethoxyphenyl)methanol is an aromatic alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-phenylmethoxyphenyl)methanol typically involves the esterification of acetic acid with (4-phenylmethoxyphenyl)methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(4-phenylmethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The aromatic alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted aromatic compounds.
Applications De Recherche Scientifique
Acetic acid;(4-phenylmethoxyphenyl)methanol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;(4-phenylmethoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Oxidative Stress: Inducing or mitigating oxidative stress in cells, affecting cellular functions and viability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;phenylmethanol: Similar structure but lacks the methoxy group on the aromatic ring.
Acetic acid;4-methoxyphenylmethanol: Similar structure but lacks the phenyl group on the aromatic ring.
Acetic acid;benzyl alcohol: Similar structure but lacks the methoxy and phenyl groups.
Uniqueness
Acetic acid;(4-phenylmethoxyphenyl)methanol is unique due to the presence of both phenyl and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
142800-66-6 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
acetic acid;(4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H14O2.C2H4O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13;1-2(3)4/h1-9,15H,10-11H2;1H3,(H,3,4) |
Clé InChI |
RZTCLWRUENWJAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)

![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)

![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
